molecular formula C11H11N3O2 B1441920 1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone CAS No. 1306739-14-9

1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone

Cat. No. B1441920
CAS RN: 1306739-14-9
M. Wt: 217.22 g/mol
InChI Key: WKKDADMRFUVWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone” is a chemical compound with the CAS number 1306739-14-9 . It is offered by various suppliers for research purposes.

Scientific Research Applications

Antimicrobial Activities

1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone and its derivatives demonstrate significant antimicrobial activities. Studies have shown that certain synthesized compounds with structural similarities exhibit effective antimicrobial properties. For example, a compound synthesized from 2-(pyridine-2-ylamino)acetohydrazide showed notable antimicrobial activity with MIC values ranging from 30.2 to 43.2 μg cm-3 (Salimon et al., 2011). Similarly, novel derivatives of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, incorporating a thiazolo[3,2-a]benzimidazole moiety, were found to have moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Catalytic and Synthetic Applications

Anticancer and Antibacterial Properties

Some derivatives of 1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone exhibit anticancer and antibacterial properties. For instance, metal complexes of pyridine derivative ligands derived from 1-(4-methylpyridin-2-yl)ethanone have shown potential in vitro cytotoxicity against carcinoma cell lines and antibacterial activities against pathogenic strains (Chaitanya et al., 2022). Similarly, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone has been synthesized for antimicrobial applications (Wanjari, 2020).

Neurological Applications

Compounds similar to 1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone have been studied for their potential in improving cognitive functions. For example, derivatives such as 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone showed effects in enhancing learning and memory in mice models (Zhang Hong-ying, 2012).

Safety and Hazards

The product is not intended for human or veterinary use and is for research use only. For more detailed safety and hazard information, it is recommended to refer to the Safety Data Sheet provided by the supplier .

properties

IUPAC Name

1-[2-(furan-2-ylamino)-4-methylpyrimidin-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-9(8(2)15)6-12-11(13-7)14-10-4-3-5-16-10/h3-6H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKDADMRFUVWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)NC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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